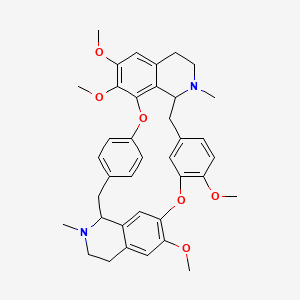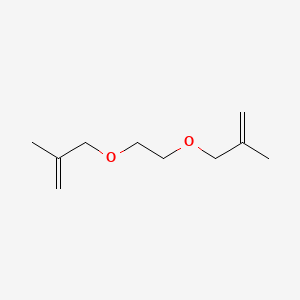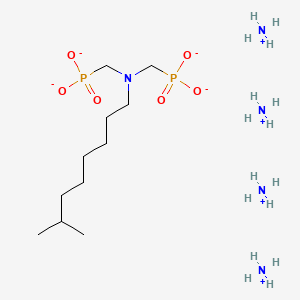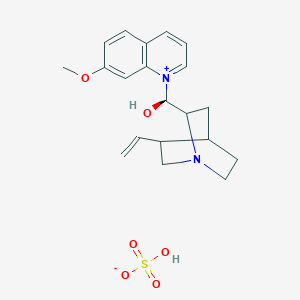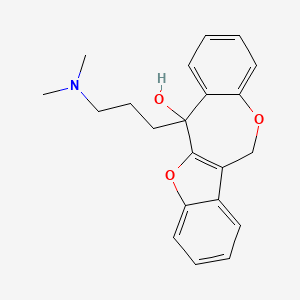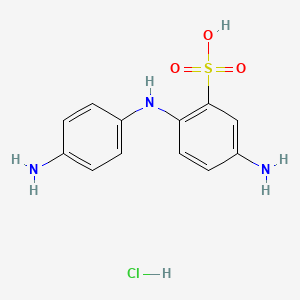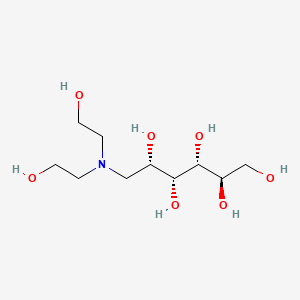
1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. It is a derivative of glucitol, where the hydroxyl groups are substituted with bis(2-hydroxyethyl)amino groups. This compound is characterized by its hygroscopic nature and its ability to form stable complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol typically involves the reaction of glucitol with diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as zinc oxide, at elevated temperatures. The process involves the nucleophilic substitution of hydroxyl groups in glucitol with bis(2-hydroxyethyl)amino groups, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
化学反応の分析
Types of Reactions
1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original glucitol form.
Substitution: The bis(2-hydroxyethyl)amino groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol has numerous applications in scientific research:
作用機序
The mechanism of action of 1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol involves its ability to form hydrogen bonds and stable complexes with various molecules. This property is particularly useful in stabilizing proteins and nucleic acids, as well as in chelating metal ions. The molecular targets include hydroxyl and amino groups in proteins and nucleic acids, which interact with the bis(2-hydroxyethyl)amino groups of the compound .
類似化合物との比較
Similar Compounds
Methyldiethanolamine: Similar in structure but contains a methyl group instead of a glucitol backbone.
Bis-Tris: Another compound with bis(2-hydroxyethyl)amino groups, used primarily as a buffering agent.
Uniqueness
1-(Bis(2-hydroxyethyl)amino)-1-deoxy-D-glucitol is unique due to its glucitol backbone, which imparts additional hydroxyl groups that enhance its ability to form hydrogen bonds and stabilize complexes. This makes it particularly useful in applications requiring high stability and moisture retention .
特性
CAS番号 |
84540-49-8 |
|---|---|
分子式 |
C10H23NO7 |
分子量 |
269.29 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-6-[bis(2-hydroxyethyl)amino]hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C10H23NO7/c12-3-1-11(2-4-13)5-7(15)9(17)10(18)8(16)6-14/h7-10,12-18H,1-6H2/t7-,8+,9+,10+/m0/s1 |
InChIキー |
UURSKAGLHMBPNT-SGIHWFKDSA-N |
異性体SMILES |
C(CO)N(CCO)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
C(CO)N(CCO)CC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


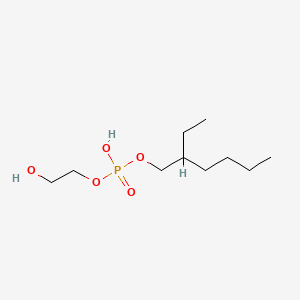
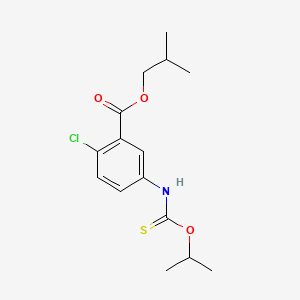
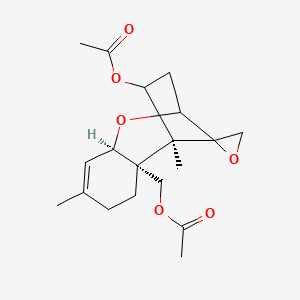

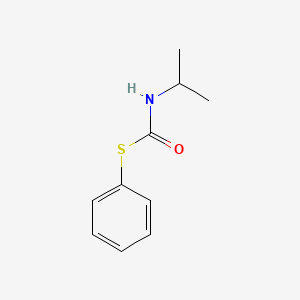
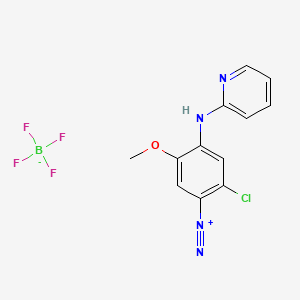
![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
